molecular formula C10H9ClF3NOS B14055007 1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14055007
M. Wt: 283.70 g/mol
InChI Key: LYFNKSLNYRMUNX-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a chemical compound with the molecular formula C10H10ClF3NOS This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound that contains the trifluoromethylthio group.

    Amination: Introduction of the amino group at the desired position on the aromatic ring.

    Chlorination: The chloropropanone moiety is introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus trichloride under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the compound.

Scientific Research Applications

1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to alterations in their function. The trifluoromethylthio group and the chloropropanone moiety play crucial roles in its reactivity and interaction with biological targets.

Comparison with Similar Compounds

1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be compared with similar compounds such as:

    1-(5-Amino-2-(trifluoromethylthio)phenyl)propan-1-one:

    1-(5-Amino-2-(trifluoromethylthio)phenyl)propan-2-one: Similar to the previous compound but with a different position of the carbonyl group, leading to variations in chemical behavior.

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[5-amino-2-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H9ClF3NOS/c1-5(16)9(11)7-4-6(15)2-3-8(7)17-10(12,13)14/h2-4,9H,15H2,1H3

InChI Key

LYFNKSLNYRMUNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)N)SC(F)(F)F)Cl

Origin of Product

United States

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